molecular formula C14H15ClN2O B6460885 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole CAS No. 2549023-64-3

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole

Cat. No.: B6460885
CAS No.: 2549023-64-3
M. Wt: 262.73 g/mol
InChI Key: UYRIVZYJALFLLU-UHFFFAOYSA-N
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Description

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole is a complex heterocyclic compound that features a benzoxazole core substituted with a chloro group and an octahydrocyclopenta[c]pyrrol moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole typically involves multi-step organic reactions

    Preparation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Formation of Octahydrocyclopenta[c]pyrrol Moiety: This moiety can be synthesized through a series of cyclization reactions involving appropriate precursors like cyclopentanone and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzoxazole derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole: Lacks the chloro substituent.

    6-chloro-1,3-benzoxazole: Lacks the octahydrocyclopenta[c]pyrrol moiety.

    2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzothiazole: Contains a sulfur atom instead of oxygen in the benzoxazole core.

Uniqueness

6-chloro-2-{octahydrocyclopenta[c]pyrrol-2-yl}-1,3-benzoxazole is unique due to the combination of its chloro substituent and the octahydrocyclopenta[c]pyrrol moiety, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-6-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O/c15-11-4-5-12-13(6-11)18-14(16-12)17-7-9-2-1-3-10(9)8-17/h4-6,9-10H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYRIVZYJALFLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3=NC4=C(O3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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